molecular formula C6H4Br2F5NS B6171103 Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- CAS No. 149757-22-2

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-

Cat. No.: B6171103
CAS No.: 149757-22-2
M. Wt: 377
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Description

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- is a synthetic chemical compound with the molecular formula C6H4Br2F5NS This compound is characterized by the presence of sulfur, bromine, fluorine, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of phenacyl chloride with chlorosulfonyl fluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous materials. The industrial process aims to achieve high yield and purity of the compound while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- involves its interaction with specific molecular targets. The compound can act as an analog of serotonin, exhibiting hydrogen bonding capabilities. It can also function as an electroneutral chlorine ionophore, facilitating the transport of chloride ions across membranes .

Comparison with Similar Compounds

Similar Compounds

    Sulfur, (4-aminophenyl)pentafluoro-, (OC-6-21)-: Similar structure but lacks the bromine atoms.

    Sulfur, (4-amino-3,5-dichlorophenyl)pentafluoro-, (OC-6-21)-: Similar structure with chlorine atoms instead of bromine.

Uniqueness

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the amino group and sulfur atom makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dibromo-4-(pentafluoro-λ6-sulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNZKDKQFLUSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2F5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189726
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149757-22-2
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149757-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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